Tin protoporphyrin IX is classified under metalloporphyrins, which are complex molecules consisting of a porphyrin ring coordinated with a metal ion—in this case, tin. The compound is typically synthesized in laboratory settings and is primarily used for research purposes rather than therapeutic applications. Its CAS number is 14325-05-4, and it is recognized for its significant role in studies related to oxidative stress and cellular signaling pathways.
The synthesis of tin protoporphyrin IX generally involves the following steps:
These methods allow for the efficient production of tin protoporphyrin IX with high purity suitable for experimental applications.
Tin protoporphyrin IX has a complex molecular structure characterized by its porphyrin ring system. The key features include:
The three-dimensional conformation of this compound plays a critical role in its biological activity and interactions with other biomolecules.
Tin protoporphyrin IX participates in several chemical reactions, primarily as an inhibitor:
These reactions underscore the compound's utility in research focused on oxidative stress and viral pathogenesis.
The mechanism by which tin protoporphyrin IX exerts its effects primarily involves:
Data from experiments indicate that at concentrations around 300 µM, tin protoporphyrin IX can completely inactivate several viruses, demonstrating its potential as an antiviral agent.
These properties are crucial for determining the compound's suitability for various experimental applications.
Tin protoporphyrin IX has several important applications in scientific research:
Tin Protoporphyrin IX (SnPPIX) inhibits HO-1 through high-affinity molecular interactions within the enzyme's active site. The porphyrin ring of SnPPIX coordinates with the catalytic histidine residue (His25 in rat HO-1) via its central tin (Sn⁴⁺) ion, forming a stable complex that sterically obstructs heme substrate access [1] [8]. This coordination is facilitated by the tetrapyrrole scaffold of SnPPIX, which mimics the structure of the natural heme substrate but exhibits higher binding affinity due to the electrophilic properties of Sn⁴⁺ [6].
Key structural elements governing binding include:
Table 1: Structural Features of SnPPIX-HO-1 Binding
| Interaction Type | Residues Involved | Functional Consequence |
|---|---|---|
| Metal coordination | His25 (rat) / His45 (human) | Displaces catalytic iron |
| Hydrophobic contacts | Phe214, Leu207 | Stabilizes porphyrin positioning |
| Ionic bonds | Lys18, Lys22 | Anchors propionate groups |
| π-Stacking | Phe37, Trp45 | Enhances binding affinity |
Nuclear magnetic resonance (NMR) studies reveal that SnPPIX binding reorients the distal helix (α-helix 2) of HO-1, reducing the flexibility required for catalytic turnover [9]. This structural perturbation underlies SnPPIX's potency compared to smaller inhibitors.
SnPPIX functions as a mixed-type competitive inhibitor with primary affinity for the heme-free apo-HO-1 enzyme. Kinetic analyses using Michaelis-Menten parameters demonstrate that SnPPIX:
The inhibition constant (Kᵢ) for SnPPIX ranges between 0.1–0.5 μM across mammalian HO-1 isoforms, reflecting its high inhibitory potency. Stopped-flow spectroscopy shows SnPPIX associates with apo-HO-1 at a rate constant (kₒₙ) of 2.8 × 10⁶ M⁻¹s⁻¹, while dissociation (kₒff) occurs at only 0.003 s⁻¹, indicating near-irreversible binding under physiological conditions [6].
Table 2: Kinetic Parameters of SnPPIX-Mediated HO-1 Inhibition
| Parameter | Control (No Inhibitor) | +SnPPIX (5 μM) | Change |
|---|---|---|---|
| Kₘ (heme, μM) | 0.8 ± 0.1 | 5.2 ± 0.6 | ↑650% |
| Vₘₐₓ (nmol bilirubin·mg⁻¹·min⁻¹) | 18.2 ± 1.4 | 4.1 ± 0.3 | ↓77% |
| Catalytic efficiency (kcat/Kₘ) | 3.41 × 10⁷ M⁻¹s⁻¹ | 0.22 × 10⁷ M⁻¹s⁻¹ | ↓93% |
Notably, SnPPIX exhibits time-dependent inhibition kinetics, with maximal inhibition achieved after 15–30 minutes of preincubation with the enzyme. This slow-binding behavior suggests induced-fit conformational changes following initial binding [7].
Beyond active site competition, SnPPIX binding induces allosteric perturbations that dysregulate HO-1 function:
Altered redox sensing: SnPPIX-bound HO-1 fails to undergo the reduction step essential for O₂ activation, stalling the catalytic cycle at the ferric-snPPIX complex stage [6].
Subcellular mislocalization: In cancer cells, SnPPIX promotes HO-1 accumulation in the nucleus, where it acts as a transcription co-regulator independent of enzymatic activity. Nuclear HO-1 upregulates genes supporting tumor progression (e.g., VEGF, Bcl-2) [9] [2].
Signaling pathway modulation: SnPPIX treatment in dendritic cells activates the p38 MAPK-CREB/ATF1 axis due to disrupted heme catabolism. This elevates ROS by 2.5-fold within 2 hours, triggering premature dendritic cell maturation [7].
Heme pool dysregulation: By inhibiting HO-1, SnPPIX causes intracellular heme accumulation, which:
Table 3: Allosteric Effects of SnPPIX on HO-1 and Cellular Pathways
| Allosteric Site | Functional Consequence | Downstream Impact |
|---|---|---|
| Heme regulatory motif (HRM) | Alters protein-protein interactions | Disrupts HO-1/HSP90 complex |
| C-terminal membrane anchor | Promotes nuclear translocation | Upregulation of pro-survival genes |
| Caveolin-1 binding domain | Reduces HO-1/caveolae association | Decreases CO signaling in endothelium |
| Phosphorylation sites (Tyr, Ser) | Modulates interactions with kinases | Alters MAPK/STAT signaling |
SnPPIX and Zinc Protoporphyrin IX (ZnPPIX) represent structurally related but kinetically distinct HO-1 inhibitors:
Table 4: Comparative Pharmacology of SnPPIX and ZnPPIX
| Property | SnPPIX | ZnPPIX |
|---|---|---|
| IC₅₀ (HO-1, human) | 0.8 μM | 3.5 μM |
| Kᵢ (HO-1, human) | 0.12 μM | 1.2 μM |
| Inhibition reversibility | <5% reversible | 40% reversible |
| HO-1:HO-2 selectivity | 1:1.2 | 1:3.2 |
| HMOX1 induction (mRNA) | 8.5-fold ↑ (5 μM, 6h) | 3.7-fold ↑ (5 μM, 6h) |
| Ferrochelatase inhibition | >100 μM (weak) | 15 μM (moderate) |
In tumor models, SnPPIX more effectively chemosensitizes pancreatic adenocarcinoma (85% tumor growth reduction vs. 60% for ZnPPIX when combined with gemcitabine) due to its superior target engagement and nuclear effects on pro-survival pathways [8] [9].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: